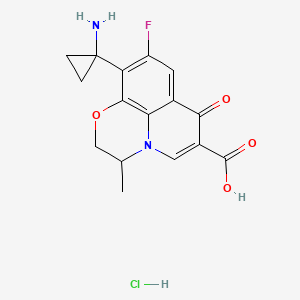

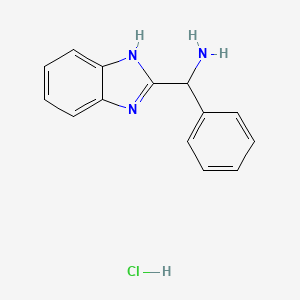

![molecular formula C8H5N3OS B12275496 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetonitrile](/img/structure/B12275496.png)

2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-(4-oxo-3H,4H-thiéno[3,2-d]pyrimidin-3-yl)acétonitrile est un composé hétérocyclique appartenant à la famille des thiénopyrimidines. Ces composés sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications potentielles en chimie médicinale. La structure unique du 2-(4-oxo-3H,4H-thiéno[3,2-d]pyrimidin-3-yl)acétonitrile en fait un sujet intéressant pour la recherche dans divers domaines scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 2-(4-oxo-3H,4H-thiéno[3,2-d]pyrimidin-3-yl)acétonitrile implique généralement la cyclisation de 3-amino-4-cyano-2-thiophènecarboxamides. Une méthode courante consiste à chauffer les thiophène-2-carboxamides dans de l’acide formique pour obtenir des thiéno[3,2-d]pyrimidin-4-ones . Alternativement, la réaction de 3-amino-thiophène-2-carboxamides avec la 2,2,6-triméthyl-4H-1,3-dioxin-4-one dans le xylène produit des β-céto-amides, qui sont ensuite cyclisés en thiénopyrimidine-2,4-diones par chauffage avec de la pyrrolidine dans le toluène en utilisant du chlorure de calcium comme déshydratant .

Méthodes de production industrielle : Les méthodes de production industrielle du 2-(4-oxo-3H,4H-thiéno[3,2-d]pyrimidin-3-yl)acétonitrile ne sont pas bien documentées dans la littérature. Les voies de synthèse mentionnées ci-dessus peuvent être adaptées à la production industrielle avec une optimisation appropriée des conditions de réaction et des procédés de purification.

Analyse Des Réactions Chimiques

Types de réactions : Le 2-(4-oxo-3H,4H-thiéno[3,2-d]pyrimidin-3-yl)acétonitrile subit diverses réactions chimiques, notamment des réactions de cyclisation, de substitution et de condensation. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique.

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification du 2-(4-oxo-3H,4H-thiéno[3,2-d]pyrimidin-3-yl)acétonitrile comprennent l’acide formique, l’orthoformiate de triéthyle, le diméthylformamide diméthylacétal (DMF-DMA) et les amines primaires . Les conditions réactionnelles impliquent souvent un chauffage à reflux sous agitation continue et l’utilisation de déshydratants comme le chlorure de calcium .

Principaux produits formés : Les principaux produits formés à partir des réactions du 2-(4-oxo-3H,4H-thiéno[3,2-d]pyrimidin-3-yl)acétonitrile comprennent les thiéno[3,2-d]pyrimidin-4-ones et les thiénopyrimidine-2,4-diones . Ces produits sont des intermédiaires précieux pour des modifications chimiques et des applications ultérieures.

Applications De Recherche Scientifique

En chimie médicinale, il a montré des promesses comme agent antiviral, antioxydant et antimalarique . La capacité du composé à piéger les espèces réactives de l’oxygène le rend précieux pour prévenir les maladies oxydatives telles que les maladies auto-immunes, les maladies cardiovasculaires et les changements neurodégénératifs associés au vieillissement .

En plus de ses applications médicinales, le 2-(4-oxo-3H,4H-thiéno[3,2-d]pyrimidin-3-yl)acétonitrile a été étudié pour ses propriétés antibactériennes, antifongiques, anti-inflammatoires et antihypertensives . Ses diverses activités biologiques en font un composé polyvalent pour la recherche en chimie, en biologie et dans l’industrie.

Mécanisme D'action

Le mécanisme d’action du 2-(4-oxo-3H,4H-thiéno[3,2-d]pyrimidin-3-yl)acétonitrile implique son interaction avec diverses cibles moléculaires et voies. La structure du composé lui permet de se lier à des enzymes et des récepteurs spécifiques, modulant leur activité et conduisant à des effets thérapeutiques. Par exemple, ses propriétés antioxydantes sont attribuées à sa capacité à piéger les espèces réactives de l’oxygène et à maintenir l’équilibre redox dans les cellules .

Comparaison Avec Des Composés Similaires

Le 2-(4-oxo-3H,4H-thiéno[3,2-d]pyrimidin-3-yl)acétonitrile est unique par rapport aux autres dérivés de thiénopyrimidine en raison de sa structure spécifique et de ses activités biologiques. Des composés similaires comprennent les thiéno[3,4-b]pyridine-7-carboxamides et les dérivés de thiéno[2,3-d]pyrimidine . Ces composés partagent certaines similitudes structurales, mais diffèrent dans leurs activités biologiques et leurs applications.

Liste des composés similaires :- Thiéno[3,4-b]pyridine-7-carboxamides

- Dérivés de thiéno[2,3-d]pyrimidine

- Thiénopyrimidine-2,4-diones

Propriétés

Formule moléculaire |

C8H5N3OS |

|---|---|

Poids moléculaire |

191.21 g/mol |

Nom IUPAC |

2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetonitrile |

InChI |

InChI=1S/C8H5N3OS/c9-2-3-11-5-10-6-1-4-13-7(6)8(11)12/h1,4-5H,3H2 |

Clé InChI |

LMRUVMBGUTVSQI-UHFFFAOYSA-N |

SMILES canonique |

C1=CSC2=C1N=CN(C2=O)CC#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

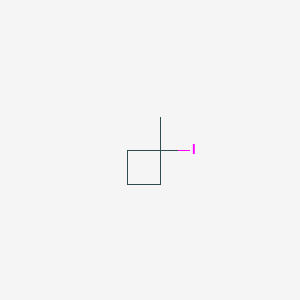

![6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12275420.png)

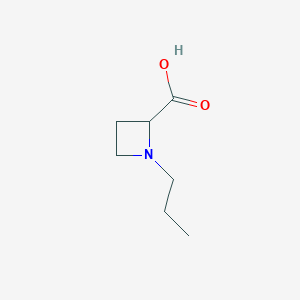

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275428.png)

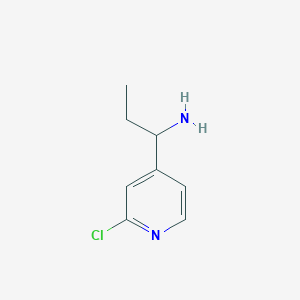

![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12275434.png)

![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12275448.png)

![4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275468.png)

![2-{10-Oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}ethan-1-amine](/img/structure/B12275469.png)

![8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12275482.png)

![2-tert-butyl-1-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12275484.png)